4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

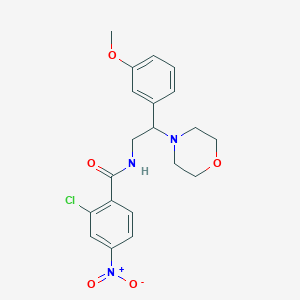

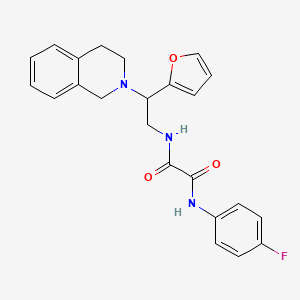

The compound “4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine” is a complex organic molecule. It contains a benzene ring (benzenesulfonyl), a chlorinated phenyl group (4-chlorophenyl), a dimethylamino group (N,N-dimethyl), and an oxazole ring (1,3-oxazol-5-amine). Each of these functional groups contributes to the overall properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and oxazole) could impart stability to the molecule, while the electronegative atoms (oxygen in the oxazole ring and chlorine in the chlorophenyl group) could create areas of relative negative charge .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzenesulfonyl group might undergo electrophilic aromatic substitution, while the amine group might participate in acid-base reactions. The chlorophenyl group could undergo nucleophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could make it a base, and the aromatic rings could increase its stability and affect its solubility .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine has been a subject of interest in various research studies. Notably, Rublova et al. (2017) synthesized two structural isomers related to this compound and performed kinetic investigations along with a detailed analysis of their molecular and electronic structures. This research highlighted the significance of steric hindrance in these molecules and their framework, interconnected through hydrogen bonds (Rublova et al., 2017).

Biological Applications

Aziz‐ur‐Rehman et al. (2014) undertook the synthesis of various derivatives similar to the compound , evaluating their biological potential. Their research focused on the synthesis and screening against Gram-negative & Gram-positive bacteria, highlighting the compound's moderate to good activities in biological contexts (Aziz‐ur‐Rehman et al., 2014).

Antimicrobial Activities

Research conducted by Bektaş et al. (2007) synthesized novel derivatives involving 4-chlorophenyl groups and assessed their antimicrobial activities. Their findings indicated that some synthesized compounds possessed good or moderate activities against test microorganisms, which demonstrates the potential utility of these compounds in antimicrobial applications (Bektaş et al., 2007).

Molecular Synthesis and Catalysis

Ezhova et al. (2004) explored the synthesis of chiral N, P-oxazolines and their Ir complexes, focusing on asymmetric hydrogenation processes. This research contributes to the understanding of complex molecular synthesis and catalysis, showcasing the versatility of oxazoline-based compounds (Ezhova et al., 2004).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-20(2)17-16(24(21,22)14-6-4-3-5-7-14)19-15(23-17)12-8-10-13(18)11-9-12/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWMCYGMUAVMJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)

![1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2402573.png)

![1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one](/img/structure/B2402576.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide](/img/structure/B2402587.png)

![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE](/img/structure/B2402588.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2402590.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2402591.png)